![molecular formula C6H9N3O2 B1598065 ethyl 2-(1H-1,2,4-triazol-5-yl)acetate CAS No. 23159-61-7](/img/structure/B1598065.png)
ethyl 2-(1H-1,2,4-triazol-5-yl)acetate
Overview
Description
Scientific Research Applications
Pharmaceutical Applications
Triazole compounds, including those similar to ethyl 1H-1,2,4-triazol-5-ylacetate, are known for their broad biological activities. They have been used in drug discovery for their antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer properties .
Organic Synthesis
In organic chemistry, triazoles serve as a scaffold for the synthesis of more complex chemical entities. Their unique structure allows for various chemical reactions that can lead to the development of new organic compounds .
Polymer Chemistry
Triazoles are utilized in polymer chemistry for creating polymers with specific properties. They can be incorporated into polymer chains to enhance stability and introduce functional groups that can react further .
Supramolecular Chemistry
The triazole ring can act as a building block in supramolecular chemistry due to its ability to engage in hydrogen bonding and metal coordination. This makes it useful in constructing larger molecular assemblies .
Bioconjugation
In chemical biology, triazoles are often used for bioconjugation – the process of joining two molecules together through a covalent bond. This is particularly useful in attaching drugs to targeting molecules or labels .
Fluorescent Imaging
Triazole derivatives can be designed to exhibit fluorescent properties, making them valuable tools for imaging in biological research. They can help visualize cellular processes or track the distribution of drugs within the body .
Materials Science
Due to their thermal stability and electronic properties, triazoles find applications in materials science for creating advanced materials with desired characteristics .
Chemotherapeutic Research
In the field of chemotherapeutics, triazole derivatives are explored for their potential therapeutic applications against various diseases due to their chemotherapeutical values .
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review 1,2,3-Triazoles: Synthesis and Biological Application Strategies for synthesis of 1,2,4-triazole-containing … - Springer
Safety and Hazards
The safety information for ethyl 2-(1H-1,2,4-triazol-5-yl)acetate includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
ethyl 2-(1H-1,2,4-triazol-5-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-2-11-6(10)3-5-7-4-8-9-5/h4H,2-3H2,1H3,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKGDUKXNRZJDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC=NN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20361423 | |
Record name | ethyl 2-(1H-1,2,4-triazol-5-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20361423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(1H-1,2,4-triazol-5-yl)acetate | |
CAS RN |
23159-61-7 | |
Record name | ethyl 2-(1H-1,2,4-triazol-5-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20361423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 2-(1H-1,2,4-triazol-5-yl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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